molecular formula C16H17N3OS B12173563 N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide

N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide

Cat. No.: B12173563
M. Wt: 299.4 g/mol
InChI Key: FTRWKSHSKUFTJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide typically involves the formation of the thiazole and indole rings followed by their coupling. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . The final coupling step involves the reaction of the thiazole and indole intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The indole ring can intercalate into DNA, disrupting its function and leading to cell death. These interactions can trigger various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide
  • N-(4-ethylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide
  • N-(5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide

Uniqueness

N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide is unique due to the specific substitution pattern on the thiazole ring, which can significantly influence its biological activity and chemical reactivity. The presence of both the thiazole and indole rings in a single molecule also provides a unique combination of properties that can be exploited for various applications.

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-1-methylindole-6-carboxamide

InChI

InChI=1S/C16H17N3OS/c1-4-13-10(2)21-16(17-13)18-15(20)12-6-5-11-7-8-19(3)14(11)9-12/h5-9H,4H2,1-3H3,(H,17,18,20)

InChI Key

FTRWKSHSKUFTJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)C2=CC3=C(C=C2)C=CN3C)C

Origin of Product

United States

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